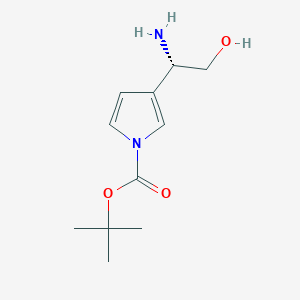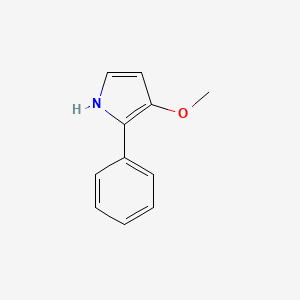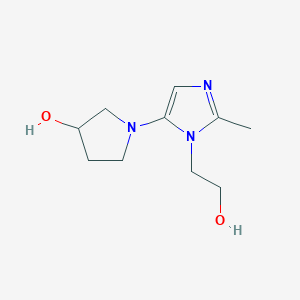
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both imidazole and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-chloropropanol under basic conditions to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with gene expression and protein synthesis. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
2-aminopyrimidin-4(3H)-one: Known for its antiviral and anticancer properties.
1-(2-Hydroxyethyl)pyrrolidin-3-ol: A related compound with similar structural features.
Uniqueness: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is unique due to its combined imidazole and pyrrolidine rings, which confer specific chemical and biological properties. Its ability to bind to DNA and interfere with gene expression sets it apart from other similar compounds.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-[3-(2-hydroxyethyl)-2-methylimidazol-4-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-6-10(13(8)4-5-14)12-3-2-9(15)7-12/h6,9,14-15H,2-5,7H2,1H3 |
InChIキー |
IGBMEZOWGSOGII-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CCO)N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

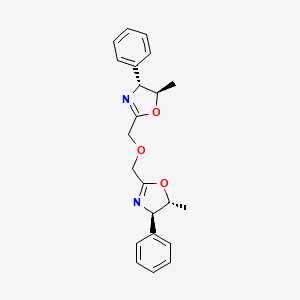
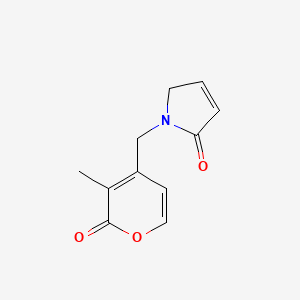
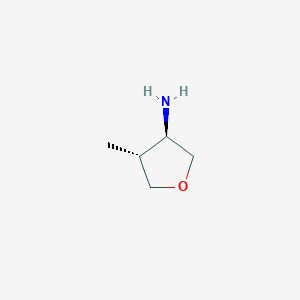

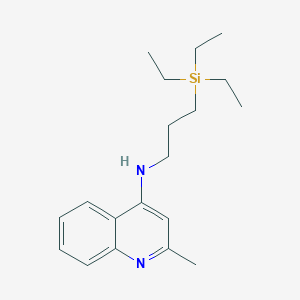
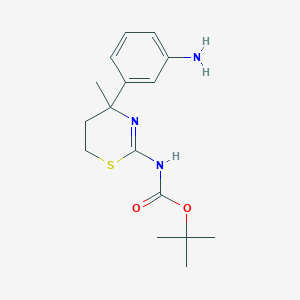
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
